molecular formula C12H23NO2 B6352861 Ethyl 3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1099610-35-1

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate

Cat. No.: B6352861
CAS No.: 1099610-35-1
M. Wt: 213.32 g/mol
InChI Key: XKHGOPJHZZPKGU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is an ester derivative of β-alanine and features a cyclohexyl group substituted with a methyl group, making it a unique compound with specific properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-methylcyclohexyl)amino]propanoate typically involves the esterification of β-alanine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The cyclohexylamine derivative is then introduced to form the final product through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propanoate
  • Isopropyl butanoate
  • Ethyl benzoate

Uniqueness

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is unique due to its specific structural features, including the cyclohexyl group substituted with a methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-15-12(14)8-9-13-11-7-5-4-6-10(11)2/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHGOPJHZZPKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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